molecular formula C7H12O2 B1588519 3-Heptenoic acid CAS No. 29901-85-7

3-Heptenoic acid

Cat. No.: B1588519
CAS No.: 29901-85-7
M. Wt: 128.17 g/mol
InChI Key: BCYXFRMDZWKZSF-UHFFFAOYSA-N
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Description

3-Heptenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 128.17 and its formula is C7H12O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCCC=CCC(O)=O . This indicates that the compound consists of a seven-carbon chain with a double bond between the third and fourth carbons, and a carboxylic acid group at the end of the chain .


Physical and Chemical Properties Analysis

This compound is a colorless to light yellow to light orange clear liquid .

Scientific Research Applications

1. Use in Pheromone Research

3-Heptenoic acid has been identified as a component in the sex pheromone of certain insect species, such as the Bruchid pest Callosobruchus analis. This discovery highlights its potential application in developing environmentally friendly pest control methods by manipulating insect behavior (Cork et al., 1991).

2. Role in Aroma and Flavor Chemistry

Studies on the structure-odor relationships of various (E)-3-alkenoic acids, including (E)-3-heptenoic acid, have revealed their importance in influencing the aroma and flavor of foods. These compounds contribute significantly to the attractiveness of foods and play a role in chemo-communication in the animal kingdom (Lorber & Buettner, 2015).

3. Applications in Organic Synthesis

This compound derivatives have been used in the synthesis of various compounds, including bicyclo[3.2.0]hept-3-en-6-ones and tetrahydro-2H-cyclopenta[b]furan-2-ones. These compounds are important in the synthesis of certain sesquiterpenes, indicating the role of this compound in facilitating the preparation of complex organic molecules (Marotta et al., 1994).

4. Implications in Lipid Oxidation Studies

Research on the thermal oxidation of mono-unsaturated short-chain fatty acids, including this compound, has provided insights into the mechanisms of lipid oxidation. Understanding these mechanisms is crucial in food science, particularly in improving the shelf-life and safety of food products (Whitlock & Nawar, 1976).

Safety and Hazards

3-Heptenoic acid is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Heptenoic acid can be achieved through a multi-step process involving the conversion of a starting material into the desired product.", "Starting Materials": [ "1-Heptene", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "1-Heptene is oxidized using potassium permanganate in the presence of sodium hydroxide to form 3-Hepten-2-one.", "3-Hepten-2-one is then treated with sulfuric acid and sodium chloride to form the corresponding enol chloride.", "The enol chloride is then hydrolyzed using sodium bicarbonate to form 3-Heptenoic acid.", "The final product is purified using a combination of methanol, ethanol, and water." ] }

CAS No.

29901-85-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)

InChI Key

BCYXFRMDZWKZSF-UHFFFAOYSA-N

Isomeric SMILES

CCC/C=C\CC(=O)O

SMILES

CCCC=CCC(=O)O

Canonical SMILES

CCCC=CCC(=O)O

29901-85-7

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-heptenoic acid in the context of insect pheromones?

A1: this compound, specifically its (E)-3-methyl-2-heptenoic acid isomer [(Z)-3-methyl-2-heptenoic acid is also present, though less effective], acts as a key component of the sex pheromone in Callosobruchus subinnotatus (a type of beetle). [] This pheromone, particularly when formulated with a specific ratio of its components, attracts males of the species, playing a crucial role in their mating behavior. [] Interestingly, while Callosobruchus maculatus (cowpea weevil) responds to this pheromone, C. subinnotatus does not respond to the C. maculatus pheromone, suggesting species-specific pheromone recognition. [] This specificity is likely due to the presence of (Z)-3-methyl-3-heptenoic acid in the C. maculatus pheromone, potentially acting as an antagonist for C. subinnotatus. []

Q2: How does this compound contribute to the aroma profile of cooked seafood?

A3: While not directly identified as a key odorant in the studies provided, (E)-3-heptenoic acid was found in both blanched and fried prawn meat (Litopenaeus vannamei). [] Although not among the strongest odorants in the overall aroma profile, its presence, along with other identified compounds, contributes to the complex flavor profile of cooked prawns. [] This highlights the nuanced interplay of various volatile compounds in shaping the sensory experience of food.

Q3: Has this compound been explored in the context of pharmaceutical research?

A4: While the provided studies do not directly focus on pharmaceutical applications of this compound, a structurally related compound, 4-arylthiophene-3-heptenoic acid, was synthesized and evaluated as a potential HMG-CoA reductase inhibitor. [] This enzyme plays a critical role in cholesterol biosynthesis, making it a target for developing cholesterol-lowering drugs. [] Although the specific activity of the synthesized compound isn't detailed in the abstract, this research direction underscores the potential of exploring this compound derivatives for pharmaceutical applications.

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